4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C12H18FNO It is characterized by the presence of a fluorophenyl group attached to an ethylamino chain, which is further connected to a butanol moiety
Vorbereitungsmethoden
The synthesis of 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol typically involves multiple steps. One common synthetic route starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 1-(4-fluorophenyl)ethylamine. This intermediate is then reacted with butan-2-ol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to various physiological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol include:
- 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol
- 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-3-ol
- 4-{[1-(4-Fluorophenyl)ethyl]amino}butanoic acid These compounds share structural similarities but differ in the position of functional groups or the presence of additional substituents. The uniqueness of this compound lies in its specific arrangement of the fluorophenyl and butanol groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H18FNO |
---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
4-[1-(4-fluorophenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C12H18FNO/c1-9(15)7-8-14-10(2)11-3-5-12(13)6-4-11/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI-Schlüssel |
SVEBGFRNGYOBMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNC(C)C1=CC=C(C=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.